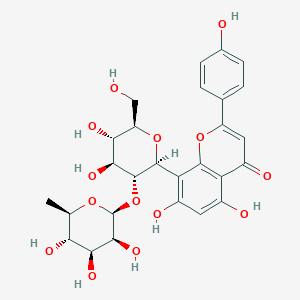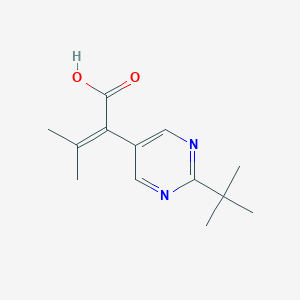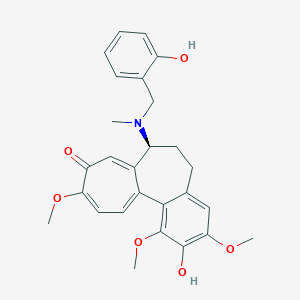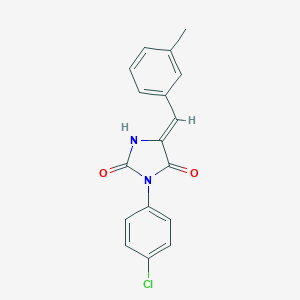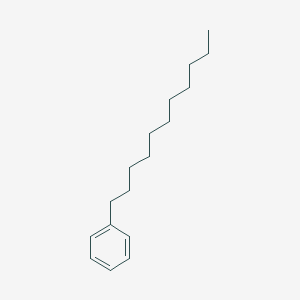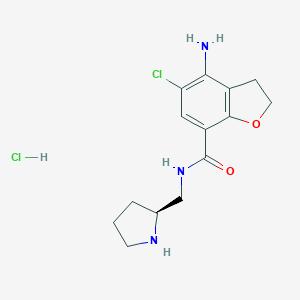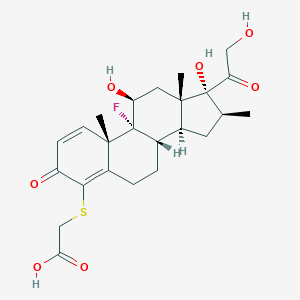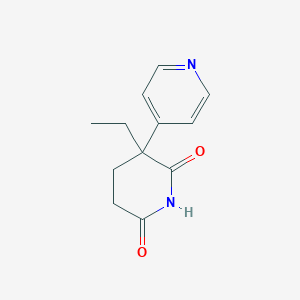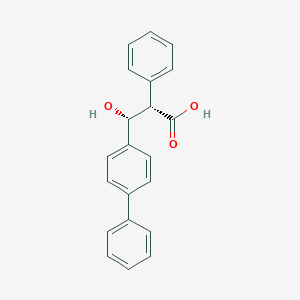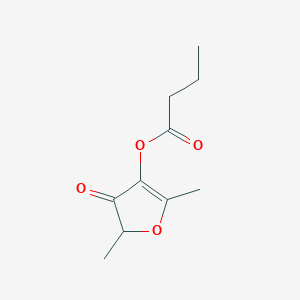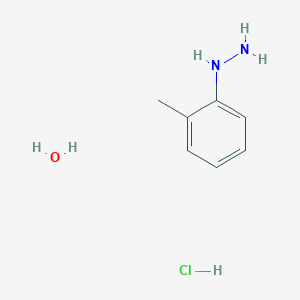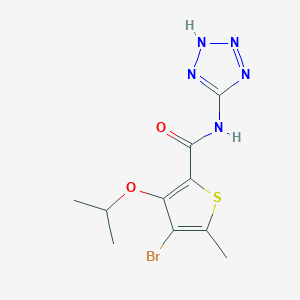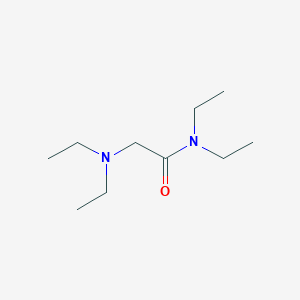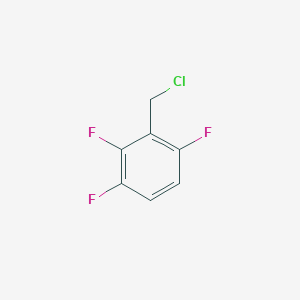
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, also known as BML-210, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide exerts its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes such as gene expression, cell proliferation, and tissue remodeling. By inhibiting these enzymes, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
生化学的および生理学的効果
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to have various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the growth of tumor cells, protecting neurons from damage, and improving cognitive function. These effects are mediated by its ability to modulate various signaling pathways and cellular processes.
実験室実験の利点と制限
One of the advantages of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its ability to selectively inhibit certain enzymes without affecting others, which can help in studying the specific role of these enzymes in various cellular processes. However, one of the limitations of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide. One of the areas of interest is its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the precise mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide and its effects on various cellular processes.
合成法
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves the reaction of 5-chloro-4-(dimethylamino)-2-methoxybenzoic acid with N-(4-bromobenzyl)-morpholine in the presence of a base such as potassium carbonate. The reaction yields the intermediate N-((4-bromobenzyl)-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, which is then treated with palladium on carbon to obtain N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide.
科学的研究の応用
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to inhibit the growth of tumor cells by blocking the activity of certain enzymes that are involved in cell proliferation. In inflammation, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorders, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
特性
CAS番号 |
112885-55-9 |
|---|---|
製品名 |
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
InChIキー |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
正規SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
同義語 |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



